molecular formula C12H14O2S B14433893 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one CAS No. 79749-95-4

4-Ethyl-4-(phenylsulfanyl)oxolan-2-one

Cat. No.: B14433893
CAS No.: 79749-95-4
M. Wt: 222.31 g/mol
InChI Key: RTZONJWQHCEIRU-UHFFFAOYSA-N
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Description

4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an oxolan-2-one ring substituted with an ethyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl oxalyl chloride with phenylthiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolan-2-one ring.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxolan-2-one ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Various substituted oxolan-2-one derivatives

Scientific Research Applications

4-Ethyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxolan-2-one ring may also interact with cellular components, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-(hydroxymethyl)oxolan-2-one
  • 4-Ethyl-4-(methylsulfanyl)oxolan-2-one
  • 4-Phenyl-4-(phenylsulfanyl)oxolan-2-one

Uniqueness

4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both an ethyl group and a phenylsulfanyl group on the oxolan-2-one ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

CAS No.

79749-95-4

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

4-ethyl-4-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C12H14O2S/c1-2-12(8-11(13)14-9-12)15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

RTZONJWQHCEIRU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)OC1)SC2=CC=CC=C2

Origin of Product

United States

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